molecular formula C18H21N3O2 B2357007 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1704601-00-2

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No. B2357007
CAS RN: 1704601-00-2
M. Wt: 311.385
InChI Key: RYBLPWJOWNTYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H21N3O2, and its molecular weight is 311.385.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Coumarin Bearing Pyrrolo[1,2-a]quinoxaline Derivatives : Alizadeh, Ghanbaripour, and Zhu (2014) reported the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives. This synthesis used a three-component reaction, demonstrating the utility of quinoxaline derivatives in complex organic synthesis (Alizadeh, Ghanbaripour, & Zhu, 2014).

Antimicrobial and Antiviral Research

  • Antimicrobial Activity : Ashok, Ganesh, Lakshmi, and Ravi (2014) synthesized new quinoxaline derivatives and tested them for antimicrobial activity against bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial research (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
  • Anti-HIV Activity : Ali, Al-Masoudi, Hassan, and Al-Masoudi (2007) explored the synthesis of acyclonucleosides, 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, and their potential in inhibiting HIV-1 and HIV-2, highlighting the significance of quinoxaline derivatives in antiviral research (Ali, Al-Masoudi, Hassan, & Al-Masoudi, 2007).

Anticancer and Cytotoxicity Studies

  • Anticancer Potential : Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, and Desplat (2022) reported the synthesis of a new pyrroloquinoxaline derivative with cytotoxic potential against various human leukemia cell lines (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
  • Antitumor Agents : Mamedov, Zhukova, Voloshina, Syakaev, Beschastnova, Lyubina, Amerhanova, Samigullina, Gubaidullin, Buzyurova, and Rizvanov (2022) designed and synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, demonstrating potent activity against cancer lines (Mamedov et al., 2022).

Neurological and Cognitive Effects

  • Positive Modulator of AMPA-Type Glutamate Receptors : Lynch, Granger, Ambros-Ingerson, Davis, Kessler, and Schehr (1997) investigated the use of 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516) on elderly subjects and found significant positive effects on delayed recall, suggesting a potential application in cognitive enhancement (Lynch, Granger, Ambros-Ingerson, Davis, Kessler, & Schehr, 1997).

Other Research Applications

  • Catalysis in Green Chemistry : Astaneh and Rufchahi (2018) demonstrated the use of nanocrystalline ZnO as a catalyst for synthesizing quinolin-2(1H)-ones, showcasing the role of quinoxaline derivatives in facilitating green chemical processes (Astaneh & Rufchahi, 2018).

Future Directions

Quinoxaline derivatives have many pharmaceutical and industrial purposes. They are used in various drugs currently on the market . The study of quinoxaline as a core unit has been ongoing from the year 2002 to 2020 . This suggests that there is ongoing interest in the development of novel quinoxaline compounds, including 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one.

properties

IUPAC Name

1-(4-quinoxalin-2-yloxypiperidin-1-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-3-8-18(22)21-11-9-14(10-12-21)23-17-13-19-15-6-4-5-7-16(15)20-17/h2,4-7,13-14H,1,3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLPWJOWNTYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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